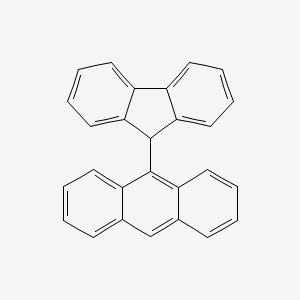

9-(9H-fluoren-9-yl)anthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H18 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

9-(9H-fluoren-9-yl)anthracene |

InChI |

InChI=1S/C27H18/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17,27H |

InChI Key |

ZKSSTAGPZYHEIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 9h Fluoren 9 Yl Anthracene Analogues

Direct Synthetic Routes to 9-(9H-fluoren-9-yl)anthracene Structures

The construction of the sterically demanding C(sp³)–C(sp³) bond between the fluorene (B118485) and anthracene (B1667546) moieties is a key challenge. Several synthetic strategies have been developed to achieve this, primarily relying on transition metal-catalyzed cross-coupling reactions and Friedel-Crafts-type substitutions.

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki Reaction)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been effectively employed in the synthesis of complex aromatic structures. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide.

In the context of this compound synthesis, this can be envisioned through the reaction of a 9-halofluorene with an anthracenylboronic acid or, conversely, a 9-fluorenylboronic acid with a haloanthracene. The choice of reactants is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The reaction generally proceeds under mild conditions with good functional group tolerance.

For instance, the synthesis of phenyl-substituted fluorene-dimer cored anthracene derivatives has been successfully achieved via a Suzuki coupling reaction. This approach offers high yields and purity, with the reaction proceeding smoothly at room temperature. The non-coplanar molecular structure resulting from this coupling provides steric hindrance that prevents close packing of the molecules in the solid state, leading to enhanced thermal and morphological stability.

Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent system. Common catalysts include tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate, often in combination with phosphine (B1218219) ligands. The base, typically an inorganic carbonate or phosphate, plays a crucial role in the transmetalation step of the catalytic cycle.

Friedel-Crafts-Type Substitution Reactions

Friedel-Crafts reactions represent a classical yet effective method for the alkylation and acylation of aromatic rings. In the synthesis of this compound analogues, a Friedel-Crafts-type alkylation can be employed. This typically involves the reaction of a fluorenyl cation precursor with an anthracene nucleophile in the presence of a Lewis acid catalyst.

The mechanism proceeds through the formation of a carbocation at the 9-position of the fluorene ring, which then undergoes electrophilic attack on the electron-rich anthracene ring. Strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to facilitate the formation of the carbocation from a suitable precursor, such as a 9-halofluorene or a 9-fluorenol.

An intramolecular variation of the Friedel-Crafts alkylation has been utilized to synthesize 9H-fluorene-triazole hybrids. In this approach, a biaryl hydroxy-1,2,3-triazole is treated with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to induce cyclization and formation of the fluorene ring system. This methodology highlights the versatility of the Friedel-Crafts reaction in constructing complex polycyclic aromatic systems. The yields of such reactions can be influenced by the position of substituents on the aromatic rings relative to the site of cyclization.

Other Metal-Mediated Coupling Approaches

Beyond palladium-catalyzed reactions, other metal-mediated couplings have been developed for the synthesis of this compound compounds. A notable example involves the use of more earth-abundant metals such as iron, aluminum, or zinc as catalysts.

A patented method describes the synthesis of this compound and its derivatives by reacting 9-bromofluorene (B49992) with anthracene or a substituted anthracene in the presence of a metal catalyst like iron powder, aluminum powder, or zinc powder. The reaction is typically carried out in a solvent such as carbon disulfide under reflux conditions for 12 to 24 hours. The molar ratio of 9-bromofluorene to the anthracene derivative and the metal catalyst is a critical parameter for optimizing the reaction yield. This approach is presented as a simple, convenient, and high-yield method suitable for large-scale production.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) |

| Iron Powder | 9-bromofluorene | Anthracene | Carbon Disulfide | 24 | - |

| Aluminum Powder | 9-bromofluorene | Anthracene | Carbon Disulfide | 24 | 48 |

| Zinc Powder | 9-bromofluorene | Anthracene | Carbon Disulfide | 24 | - |

| Iron Powder | 9-bromofluorene | 2,6-di-tert-butylanthracene (B1602227) | Carbon Disulfide | 12 | 55 |

| Zinc Powder | 9-bromofluorene | 2,6-di-tert-butylanthracene | Carbon Disulfide | 24 | 51 |

Strategies for Structural Diversification and Functionalization

To tailor the properties of this compound for specific applications, particularly in organic electronics, strategies for structural diversification and functionalization are crucial. These strategies often focus on introducing substituents that can influence the material's solubility, thermal stability, and charge-transport characteristics.

Design and Synthesis of Phenyl-Substituted Fluorene-Dimer Cored Anthracene Derivatives

A novel design strategy involves the use of a phenyl-substituted fluorene dimer as a bulky and rigid core, with anthracene acting as the functional, light-emitting group. This molecular architecture aims to improve the thermal stability and eliminate intermolecular interactions that can lead to fluorescence quenching.

The synthesis of these materials is typically achieved through a Suzuki coupling reaction, which allows for the efficient formation of the complex structure with high yields and purity. The resulting non-coplanar molecular geometry, arising from the tetrahedral arrangement of the phenyl-substituted fluorene dimer and the aryl-substituted anthracene units, imparts significant steric hindrance. This structural feature is key to achieving high thermal and morphological stability, as well as high photoluminescence quantum yields.

These phenyl-substituted fluorene-dimer cored anthracene derivatives have demonstrated excellent performance as blue-emitting materials in organic light-emitting diodes (OLEDs).

Peripheral Substitution with Charge-Transport Moieties

To enhance the performance of this compound-based materials in electronic devices, peripheral substitution with charge-transporting moieties is a common strategy. These moieties can facilitate the injection and transport of either holes (positive charges) or electrons (negative charges).

For hole-transporting materials, triphenylamine (B166846) (TPA) and its derivatives are widely used due to their excellent hole mobility and chemical stability. The incorporation of TPA units onto the fluorene or anthracene backbone can be achieved through various synthetic methods, including cross-coupling reactions. For example, poly(fluorene-co-triphenylamine)s have been synthesized via Suzuki-Miyaura coupling polycondensation. While not directly on a this compound core, this demonstrates a viable approach for attaching TPA units to a fluorene-containing polymer backbone. Theoretical studies have also explored the impact of different π-linkers, including anthracene, on the properties of TPA-based hole transport materials.

For electron-transporting materials, moieties such as perylenetetracarboxylic diimides (PDIs) can be introduced. The synthesis of such complex molecules would likely involve multi-step procedures, including the initial formation of the this compound core followed by the attachment of the electron-transporting groups through reactions like Sonogashira coupling or other cross-coupling methods.

The strategic placement of these charge-transporting groups on the periphery of the this compound scaffold allows for the fine-tuning of the material's electronic properties, leading to improved device efficiency and stability.

Incorporation of Bulky and Rigid Molecular Scaffolds for Performance Enhancement

The introduction of bulky and rigid molecular scaffolds into the this compound framework is a key strategy for enhancing the performance of these materials, particularly in the context of organic light-emitting diodes (OLEDs). These bulky substituents play a crucial role in preventing intermolecular interactions such as π–π stacking and aggregation, which are known to cause fluorescence quenching and excimer formation, leading to a decrease in device efficiency and color purity. By sterically hindering the close approach of adjacent molecules, these scaffolds help to maintain the individual molecular properties in the solid state, resulting in improved thermal stability, higher photoluminescence quantum yields (PLQY), and enhanced device performance. researchgate.netrsc.org

One effective approach is the incorporation of spiro-configured fluorene moieties. For instance, a novel spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based blue host material, 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA), was synthesized by reacting 9-bromo-SBFF with 10-phenylanthracene-9-yl boronic acid via a Suzuki coupling reaction. researchgate.net The rigid and bulky spiro structure effectively disrupts intermolecular packing, leading to materials with high thermal stability and amorphous morphologies, which are beneficial for OLED applications.

Another strategy involves the introduction of sterically demanding groups like tert-butyl moieties onto the anthracene core. In a study, two luminescent molecules, 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN) and 4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2Cz-TAn-CN), were designed and synthesized. The presence of the bulky tert-butyl groups on the anthracene unit, along with the carbazole (B46965) substituents, creates a twisted molecular conformation that restricts intramolecular π-conjugation and suppresses π–π stacking. rsc.org This molecular design leads to deep-blue emission with high external quantum efficiencies (EQE) in non-doped and doped OLEDs. rsc.org

The introduction of large substituents can also be engineered to twist the molecular conformation, which is another effective way to suppress intermolecular interactions. By carefully designing the chemical structures of side groups, it is possible to achieve deep-blue emission by restricting intramolecular π-conjugation and introducing significant steric hindrance. rsc.org For example, anthracene-based compounds with bulky carbazole side groups have been shown to exhibit excellent performance in non-doped electroluminescent devices, achieving deep-blue emission with high color purity. rsc.org

The following table summarizes the performance enhancement achieved through the incorporation of bulky scaffolds in selected this compound analogues.

| Compound Name | Bulky Scaffold | Performance Enhancement | Reference |

| 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) | Spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) | High thermal stability, amorphous morphology, suitable as a blue host material for OLEDs. | researchgate.net |

| 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN) | Di-tert-butyl, Carbazole | Deep-blue emission (CIE x,y = 0.14, 0.12), max. EQE of 7.03% in non-doped OLEDs. | rsc.org |

| 4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2Cz-TAn-CN) | Di-tert-butyl, Di-carbazole | Bluer emission (CIE x,y = 0.14, 0.09), max. EQE of 7.28% in doped OLEDs. | rsc.org |

| mCzAnBzt | Carbazole | Deep-blue emission (CIE x,y = 0.15, 0.07), max. EQE of 7.95% in non-doped OLEDs. | rsc.org |

Optimization of Synthetic Pathways for Yield and Purity

The optimization of synthetic pathways is critical for producing this compound analogues with high yield and purity, which are essential for their application in high-performance electronic devices. Research in this area has focused on developing efficient coupling reactions, simplifying reaction procedures, and improving purification methods.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of these complex aromatic compounds. rsc.orgnih.govnih.gov An efficient route for synthesizing substituted anthracenes has been developed using a novel N-heterocyclic carbene ligand system in combination with Pd(OAc)₂. acs.org While effective, this method can involve several synthetic and purification steps. To address this, a more sustainable approach has been reported, focusing on an improved synthetic protocol for accessing differently substituted anthracenes with promising thermal stability and photophysical properties. acs.org A significant advancement in this area is the development of a palladacycle-promoted triple Suzuki coupling protocol, which offers a step-economic strategy for the synthesis of new OLED emitters. nih.gov

A patented method for the synthesis of a 9-fluorene-anthracene compound involves the reaction of 9-bromofluorene and anthracene in carbon disulfide with a catalyst such as zinc, iron, or aluminum powder. google.com This method is described as having easily obtainable raw materials, simple operation, high yield, and straightforward separation, making it suitable for large-scale production. google.com For instance, the reaction of 9-bromofluorene with anthracene and zinc powder in carbon disulfide under reflux for 24 hours, followed by cooling, filtration, and concentration, yields the desired product. google.com

Purification of the final compounds is a crucial step to ensure high performance in electronic applications. Common purification techniques include column chromatography and recrystallization. For example, crude products are often purified by column chromatography on silica (B1680970) gel using solvent mixtures like hexanes and ethyl acetate. nih.gov In other cases, recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate, is employed to obtain the final product with high purity. google.com The choice of purification method depends on the specific properties of the synthesized compound.

The following table provides examples of synthetic pathways and the corresponding yields for this compound and its analogues.

| Reactants | Catalyst/Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 9-bromofluorene, Anthracene | Zinc powder | Carbon disulfide | Reflux, 24 hours | Not specified, described as "high yield" | google.com |

| 9-bromofluorene, Anthracene | Iron powder | Carbon disulfide | Reflux, 24 hours | Not specified, described as "high yield" | google.com |

| 9-bromofluorene, Anthracene | Aluminum powder | Carbon disulfide | Reflux, 24 hours | Not specified, described as "high yield" | google.com |

| 9-bromo-SBFF, 10-phenylanthracene-9-yl boronic acid | Not specified (Suzuki reaction) | Not specified | Not specified | Not specified | researchgate.net |

| 2,7-Dibromo-9,9-didecyl-9H-fluorene, 2-methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene | Reflux, 12 hours | 63% | nih.gov |

| 9,9-Didecyl-2-iodo-7-nitro-9H-fluorene, 2-(5-(tributylstannyl)thiophen-2-yl)benzothiazole | Pd(PPh₃)₂Cl₂ | Toluene | Reflux, 5 hours | 98% | nih.gov |

Photophysical Properties and Spectroscopic Characterization of 9 9h Fluoren 9 Yl Anthracene Derivatives

Electronic Absorption Characteristics

The electronic absorption properties of 9-(9H-fluoren-9-yl)anthracene derivatives are primarily investigated using UV-Visible absorption spectroscopy, which reveals insights into the electronic transitions within the molecules.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectra of this compound and its derivatives in solution typically exhibit characteristic absorption bands corresponding to the π–π* transitions of the constituent aromatic moieties, namely the fluorene (B118485) and anthracene (B1667546) units. mdpi.comresearchgate.net In many derivatives, the spectra show well-defined vibronic structures, which are characteristic of the isolated anthracene chromophore. researchgate.net For instance, a series of phenyl-substituted fluorene-dimer cored anthracene derivatives displayed characteristic vibronic patterns with bands located around 355 nm, 375 nm, and 395 nm in a dichloromethane (B109758) solution. researchgate.net Similarly, other derivatives have shown absorption maxima in the range of 350 nm to 400 nm, which are attributed to the π→π* transitions of the anthracene group. researchgate.netkoreascience.kr The absorption profiles of these compounds often resemble those of previously reported 9,10-disubstituted anthracenes, exhibiting multiple vibronic bands between 325 nm and 425 nm. researchgate.net

Table 1: UV-Visible Absorption Maxima of Selected this compound Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| DAPFB | Dichloromethane | 362, 382, 402 |

| DPAPFB | Dichloromethane | 354, 374, 394 |

| DNAPFB | Dichloromethane | 354, 374, 394 |

| BETF | Not Specified | 315, 350, 370, 395 |

| 2-NaAn-1-PNa | Toluene | 340, 359, 376, 397 |

Data sourced from multiple scientific studies. researchgate.netkoreascience.krmdpi.com

Influence of Molecular Structure on Absorption Profiles

The molecular structure of this compound derivatives significantly influences their absorption profiles. The introduction of bulky substituents, such as the 9-fluorenyl group at the 9- and 10-positions of the anthracene core, can lead to a non-coplanar structure. koreascience.kr This steric hindrance effectively suppresses intermolecular interactions and aggregation, which helps in maintaining the intrinsic electronic properties of the individual chromophores in the solid state. koreascience.krresearchgate.net

The nature and position of substituents on the fluorene or anthracene moieties can cause shifts in the absorption maxima. For example, extending the π-conjugation by introducing different end units on the fluorene core can lead to a bathochromic (red) shift of the absorption peak. mdpi.com Conversely, the introduction of a phenyl-substituted fluorene dimer as a core can lead to a hypsochromic (blue) shift in some derivatives compared to others. researchgate.net The linkage position of substituents also plays a crucial role; for instance, a para linkage of anthracene and oxadiazole moieties can increase conjugation and planarity, affecting the absorption characteristics. researchgate.net Furthermore, the electron-withdrawing or electron-donating nature of the substituents can alter the electronic structure and, consequently, the absorption spectra. scispace.com

Fluorescence and Luminescence Performance

The fluorescence and luminescence properties of this compound derivatives are key to their application as blue emitters in OLEDs. These properties are characterized by their emission spectra, quantum efficiencies, and response to solvent polarity.

Emission Spectra and Chromaticity (Blue Emission)

The color purity of the emission is a critical parameter for display applications. Many this compound derivatives exhibit high color purity, as indicated by their Commission Internationale de l'Eclairage (CIE) coordinates. For instance, an OLED device using BETF as the emitting material showed a pure blue emission with CIE coordinates of (x = 0.15, y = 0.10). koreascience.kr Similarly, other derivatives have achieved deep-blue emissions with CIE coordinates in the range of (0.13, 0.14) to (0.18, 0.25). researchgate.netdoi.org The non-coplanar structure induced by the bulky fluorenyl groups helps to prevent the formation of excimers, which can lead to undesirable, longer-wavelength emission and reduced color purity. koreascience.kr

Photoluminescence Quantum Efficiencies

Table 2: Photoluminescence Quantum Yields of Selected this compound Derivatives

| Compound | Solvent | Quantum Yield (ΦF) | Reference Standard |

|---|---|---|---|

| DAPFB | Dichloromethane | 0.61 | 9,10-diphenylanthracene (B110198) |

| DPAPFB | Dichloromethane | 0.96 | 9,10-diphenylanthracene |

| DNAPFB | Dichloromethane | 0.82 | 9,10-diphenylanthracene |

| BETF | Not Specified | 0.70 | 9,10-diphenylanthracene |

| FAT, FATT, FATP series | Solution | up to 0.89 | Not Specified |

Solvatochromic Investigations of this compound Systems

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This phenomenon provides insights into the electronic structure and charge distribution of a molecule in its ground and excited states. For molecules with intramolecular charge transfer (ICT) character, a change in solvent polarity can lead to significant shifts in the absorption and emission spectra. researchgate.net

While extensive solvatochromic studies specifically on this compound are not widely reported in the provided context, related systems demonstrate the principles. For instance, some anthracene derivatives with donor-acceptor structures exhibit a red shift in their emission spectra as the solvent polarity increases, which is indicative of an ICT process. acs.org This suggests that the excited state is more polar than the ground state and is stabilized by polar solvents. researchgate.net The study of solvatochromism in this compound derivatives could reveal the extent of charge transfer character in their excited states and how it is influenced by their specific molecular architecture.

Excited State Mechanisms and Dynamics

Triplet excited states play a pivotal role in the performance of organic light-emitting diodes (OLEDs). In fluorescent materials like anthracene derivatives, triplet excitons are typically non-emissive and can limit the internal quantum efficiency. However, understanding and engineering these triplet states can open pathways to harness their energy.

Low-temperature phosphorescence spectroscopy is a key technique for probing the lowest triplet state (T1) of anthracene derivatives. For instance, a study on anthracene revealed a sharp phosphorescence emission band with its 0,0-frequency (T1 → S0) at 14,927 cm⁻¹ in a rigid glass solution at 77°K. researchgate.net Vibrational analysis of this emission indicated a transition of a u→g allowed type. researchgate.net The T1 ← S0 absorption band has also been observed for anthracene. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental findings. DFT calculations on various 9,10-disubstituted anthracenes have shown that while substitutions can significantly affect fluorescence properties, the first and second triplet state energies may remain relatively unaffected. rsc.org

Table 1: Triplet State Characteristics of Anthracene and Related Compounds

| Compound/System | Triplet State Property | Value/Observation | Reference |

| Anthracene | T1 → S0 Phosphorescence (0,0 band) | 14,927 cm⁻¹ (in EPA glass, 77°K) | researchgate.net |

| Carbazole (B46965) Derivatives | Triplet Energy (T1) | ~3.0 eV | researchgate.net |

| Non-symmetrical Anthracenes | Intersystem Crossing (ISC) | Enhanced by S1-T2 resonance | researchgate.net |

| 9,10-Disubstituted Anthracenes | T1 and T2 Energies | Minor changes upon substitution | rsc.org |

Triplet-triplet annihilation (TTA) is a critical upconversion process where two triplet excitons interact to generate a higher-energy singlet exciton (B1674681), which can then decay radiatively. This mechanism allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, thereby boosting the efficiency of fluorescent OLEDs beyond the conventional spin-statistics limit. researchgate.netresearchgate.netuq.edu.au Anthracene derivatives are frequently chosen as TTA-exhibiting emitters due to their favorable energetic level alignment. researchgate.net

The efficiency of TTA is dependent on several factors, including the rate of intersystem crossing (ISC) and the efficiency of triplet exciton diffusion. researchgate.net In molecular films, efficient TTA necessitates effective triplet diffusion, which can be achieved by increasing molecular concentration and by tuning the molecular structure to facilitate intermolecular interactions. researchgate.net The presence of delayed fluorescence (DF) with a long lifetime is a characteristic feature of TTA. researchgate.net

For TTA to occur, the sum of the energies of two triplet excitons must be similar to or higher than the energy of the S1 state. researchgate.net This process is distinct from thermally activated delayed fluorescence (TADF), which typically involves a single molecule with a small energy gap between the S1 and T1 states. researchgate.net In a TTA system, a sensitizer (B1316253) molecule is often used to populate the triplet states of an annihilator (the anthracene derivative) through triplet-triplet energy transfer (TTET). acs.org

Studies on non-symmetrically modified anthracene compounds have demonstrated two methods to enhance TTA efficiency. The first is by increasing the ISC rate, as mentioned previously. The second method involves improving triplet exciton diffusion. researchgate.net The molecular structure of anthracene hybrids plays a crucial role; for example, decreasing the overlap between adjacent anthracene units can enhance the upconversion of triplet excitons into singlets. uq.edu.au

Table 2: Factors Influencing Triplet-Triplet Annihilation in Anthracene Derivatives

| Factor | Influence on TTA | Mechanism/Observation | Reference |

| Intersystem Crossing (ISC) Rate | Direct dependence of TTA-based delayed fluorescence intensity | Enhanced ISC leads to a higher population of triplet excitons available for annihilation. | researchgate.net |

| Triplet Exciton Diffusion | Essential for TTA in solid state | Efficient diffusion allows triplet excitons to encounter each other for annihilation. Can be tuned by molecular structure and concentration. | researchgate.net |

| Molecular Structure | Affects TTA efficiency | Decreasing the overlap of anthracene units between adjacent molecules can enhance TTA. | uq.edu.au |

| Energy Level Alignment | Prerequisite for TTA | The energy of two triplet excitons (2 x E(T1)) must be ≥ the energy of the first singlet excited state (E(S1)). | researchgate.net |

The concept of Twisted Intramolecular Charge Transfer (TICT) is central to understanding the photophysics of many "push-pull" molecules, where an electron donor (D) and an electron acceptor (A) are linked. rsc.orgsemanticscholar.org Upon photoexcitation, an electron can be transferred from the donor to the acceptor, often accompanied by a twisting of the molecular geometry around the single bond connecting the D and A moieties. semanticscholar.org This leads to the formation of a highly polar, stabilized TICT state from which emission can occur, typically at a longer wavelength (red-shifted) compared to the emission from the locally excited (LE) state. semanticscholar.org

While this compound itself is not a classic D-A molecule, the principles of TICT are highly relevant to its derivatives and to the broader class of materials used in OLEDs. The formation of TICT states is highly sensitive to the polarity of the environment; they are more readily formed and stabilized in polar solvents. diva-portal.org

In some architectures, such as those based on 9,9'-bianthracene, which has an almost perpendicular structure, TICT characteristics are observed. researchgate.net The electronic decoupling between the two anthracene units in the ground state leads to a significant relaxation of the geometry in the excited state, forming a TICT state. researchgate.net This can lead to more efficient reverse intersystem crossing (RISC) from triplet to singlet charge-transfer states, which is beneficial for OLED efficiency. researchgate.net

The study of TICT states often involves investigating solvatochromism, where the emission wavelength shifts with solvent polarity. A strong red shift in more polar solvents is a hallmark of a charge-transfer state. mdpi.com For instance, in some donor-acceptor systems, the fluorescence spectrum shows a gradual red-shift as the solvent polarity increases, indicating the stabilization of the CT state. acs.org The structural changes during the ICT process, including the potential for a perpendicular conformation in the TICT state, are a key area of research. mdpi.com

Table 3: Characteristics of TICT States in Related Molecular Architectures

| Feature | Description | Consequence | Reference |

| Dual Fluorescence | Emission from both a high-energy Locally Excited (LE) state and a lower-energy, red-shifted TICT state. | Allows for probing the equilibrium between the two states. | semanticscholar.org |

| Solvent Polarity Dependence | TICT state formation and stabilization is favored in polar solvents. | Leads to pronounced solvatochromism, with emission red-shifting in more polar environments. | diva-portal.org |

| Molecular Geometry | Involves intramolecular twisting, often leading to a perpendicular arrangement of donor and acceptor moieties. | Decouples the π-systems of the donor and acceptor, affecting the electronic properties. | semanticscholar.orgresearchgate.net |

| Non-radiative Decay | The TICT state can return to the ground state via red-shifted emission or non-radiative relaxation. | Influences the overall fluorescence quantum yield of the molecule. | rsc.org |

Electrochemical Behavior and Charge Carrier Management in 9 9h Fluoren 9 Yl Anthracene Materials

Redox Potentials and Frontier Molecular Orbital (FMO) Energy Levels

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the injection and transport of charge carriers in organic semiconductor materials. These are primarily determined through electrochemical methods like cyclic voltammetry.

Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. als-japan.com In a typical CV experiment, the potential of a working electrode is scanned linearly versus time in a triangular waveform, and the resulting current is measured. als-japan.com This method allows for the rapid determination of the oxidation and reduction potentials of a compound. als-japan.com For a reversible process, the standard redox potential can be estimated from the average of the anodic and cathodic peak potentials. als-japan.com

Determination of Highest Occupied Molecular Orbital (HOMO) Levels

The introduction of electron-donating groups, such as arylamine moieties, into the anthracene (B1667546) structure can raise the HOMO energy level. rsc.org For example, the HOMO energy levels of certain ADN derivatives were found to be higher than that of the parent ADN molecule (-5.8 eV) due to the presence of electron-donating functional groups. rsc.org This elevation of the HOMO level can reduce the energy barrier for hole injection from the adjacent hole-transporting layer in an organic light-emitting diode (OLED), thereby improving device performance. rsc.org In a study of triazine-based molecules, the HOMO energy levels were also determined through cyclic voltammetry. researchgate.net Similarly, for novel acceptors based on 9-fluorenone (B1672902) and 9,10-anthraquinone, the HOMO levels were measured to be -5.56 eV and -5.7 eV, respectively. scispace.com

Below is a table summarizing the HOMO levels of selected anthracene derivatives:

| Compound | HOMO Level (eV) | Reference |

| 1,3-bis(9-(4-(anthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene (DAPFB) | -5.59 | shuaigroup.net |

| 1,3-bis(9-(4-(10-phenylanthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene (DPAPFB) | -5.55 | shuaigroup.net |

| 1,3-bis(9-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene (DNAPFB) | -5.55 | shuaigroup.net |

| 6,6'-(5,5'-(9-oxo-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))bis(2,5-bis(2-butyloctyl)-3-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (DPP-FN-DPP) | -5.56 | scispace.com |

| 6,6'-(5,5'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)bis(thiophene-5,2-diyl))bis(2,5-bis(2-butyloctyl)-3-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (DPP-ANQ-DPP) | -5.70 | scispace.com |

| N-(9,9-dimethyl-9H-fluoren-2-yl)-9,10-di(naphthalen-2-yl)-N-phenyl-anthracen-2-amine (FAADN) | -5.02 | rsc.org |

| 5-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-7,7-dimethyl-5,7-dihydro-indenocarbazole (OCADN) | -5.35 | rsc.org |

| N-(3-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine (FA3PADN) | -5.15 | rsc.org |

| 9,9-dimethyl-N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine (FA4PADN) | -5.13 | rsc.org |

| 7,7-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5,7-dihydroindeno carbazole (B46965) (OC4PADN) | -5.28 | rsc.org |

Determination of Lowest Unoccupied Molecular Orbital (LUMO) Levels

Below is a table summarizing the LUMO levels of selected anthracene derivatives:

| Compound | LUMO Level (eV) | Reference |

| 1,3-bis(9-(4-(anthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene (DAPFB) | -2.59 | shuaigroup.net |

| 1,3-bis(9-(4-(10-phenylanthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene (DPAPFB) | -2.54 | shuaigroup.net |

| 1,3-bis(9-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene (DNAPFB) | -2.55 | shuaigroup.net |

| 6,6'-(5,5'-(9-oxo-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))bis(2,5-bis(2-butyloctyl)-3-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (DPP-FN-DPP) | -3.81 | scispace.com |

| 6,6'-(5,5'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)bis(thiophene-5,2-diyl))bis(2,5-bis(2-butyloctyl)-3-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (DPP-ANQ-DPP) | -3.99 | scispace.com |

| N-(9,9-dimethyl-9H-fluoren-2-yl)-9,10-di(naphthalen-2-yl)-N-phenyl-anthracen-2-amine (FAADN) | -2.29 | rsc.org |

| 5-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-7,7-dimethyl-5,7-dihydro-indenocarbazole (OCADN) | -2.55 | rsc.org |

| N-(3-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine (FA3PADN) | -2.39 | rsc.org |

| 9,9-dimethyl-N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine (FA4PADN) | -2.38 | rsc.org |

| 7,7-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5,7-dihydroindeno carbazole (OC4PADN) | -2.51 | rsc.org |

Charge Carrier Mobility and Transport Characteristics

The efficiency of charge transport in organic semiconductors is quantified by charge carrier mobility. High mobility is desirable for efficient device operation. Both hole and electron transport properties are important for achieving balanced charge injection and recombination in devices like OLEDs.

Evaluation of Hole Transport Properties

The ability of a material to transport holes is crucial for its application in the hole-transporting or emissive layer of an OLED. Arylamine groups are well-known for their excellent hole-transporting capabilities. rsc.org Incorporating these moieties into anthracene derivatives can enhance hole injection and transport. rsc.org For example, new electron-rich anthracene derivatives containing triarylamine have shown a threefold improvement in hole-transporting properties compared to their predecessors. nih.gov

The hole mobility of amorphous films of 9,10-di-(2'-naphthyl)anthracene (ADN) has been studied using ab initio methods. researchgate.net Furthermore, the introduction of fluorenamine or indenocarbazole groups into ADN derivatives has been shown to increase hole transporting capability. rsc.org In a series of anthracene and carbazole derivatives, molecules with an alkyl-substituted carbazole donor unit exhibited the highest hole mobility. acs.org The drift mobilities of holes in anthracene crystals have also been measured, with values depending on the crystal orientation. aps.org

Assessment of Electron Transport Properties

Balanced charge transport requires efficient movement of both holes and electrons. While many anthracene derivatives are good hole transporters, their electron transport properties can sometimes be a limiting factor. The electron mobility of amorphous 9,10-di-(2'-naphthyl)anthracene (ADN) has been calculated using first-principles methods. researchgate.net In some cases, molecules may exhibit more efficient hole transport compared to electron transport. acs.org The drift mobilities of electrons in anthracene crystals have been measured and were found to increase as the temperature is lowered. aps.org The development of materials with balanced hole and electron transport is a key area of research in organic electronics.

Bipolar Charge Transport Phenomena in 9-(9H-fluoren-9-yl)anthracene Derivatives

Research into various derivatives demonstrates how chemical modifications influence charge carrier mobilities. The introduction of different functional groups can significantly alter the HOMO and LUMO energy levels, thereby affecting the efficiency of hole and electron injection and transport. acs.org For instance, incorporating hole-transporting moieties like triphenylamine (B166846) or electron-transporting units such as benzimidazole (B57391) into the core structure creates multifunctional materials with distinct p-type (hole-transporting) or n-type (electron-transporting) characteristics. researchgate.netresearchgate.net A series of bipolar anthracene derivatives containing both triphenylamine and benzimidazole moieties were found to have high thermal properties and quantum yields. researchgate.net

The strategic design of these molecules aims to balance the hole and electron fluxes within the emissive layer of an OLED, which is crucial for maximizing the recombination of excitons and, consequently, the device's efficiency and stability. d-nb.info Single-carrier device studies are often employed to quantify the hole and electron mobilities of these materials. pku.edu.cn For example, a solution-processable material, 2-(9,9'-bis(2-ethylhexyl)-9H-fluoren-2-yl)anthracene-9,10-dione (FAA), was synthesized and data from single-carrier devices demonstrated its well-matched bipolar charge-transport capabilities. pku.edu.cn Similarly, studies on fluorinated 9,9′-bianthracene derivatives have shown that these materials can possess excellent ambipolar conductive properties. researchgate.net

The following table summarizes the electrochemical properties and charge transport characteristics of selected this compound derivatives and related compounds, illustrating the impact of structural modifications.

Table 1: Electrochemical and Charge Transport Properties of Selected Anthracene-Fluorene Derivatives

| Compound/Derivative Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Findings |

|---|---|---|---|---|

| 1,3-bis(9-(4-(anthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene (DAPFB) | -5.70 | -2.48 | 3.22 | Features anthracene as the active group and a phenyl-substituted fluorene (B118485) dimer as a bulky core to block conjugation. shuaigroup.net |

| 1,3-bis(9-(4-(10-phenylanthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene (DPAPFB) | -5.67 | -2.52 | 3.15 | Exhibits high thermal stability (Td = 488.5 °C) and shows high luminance efficiency in OLEDs. shuaigroup.net |

| 1,3-bis(9-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene (DNAPFB) | -5.68 | -2.51 | 3.17 | Possesses a high glass transition temperature (Tg = 227.1 °C), indicating excellent morphological stability. shuaigroup.net |

| 2-(9,9'-bis(2-ethylhexyl)-9H-fluoren-2-yl)anthracene-9,10-dione (FAA) | -5.99 | -3.61 | 2.38 | Synthesized via a Suzuki reaction, it demonstrates well-matched bipolar charge-transport characteristics in single-carrier devices. pku.edu.cn |

Computational Chemistry and Theoretical Modeling of 9 9h Fluoren 9 Yl Anthracene

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the behavior of 9-(9H-fluoren-9-yl)anthracene at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state electronic structure and properties of molecules. For anthracene (B1667546) and fluorene-based derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize molecular geometries and determine frontier molecular orbital (FMO) energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of these materials.

In related anthracene derivatives, the HOMO and LUMO levels are predominantly distributed over the central anthracene core. semanticscholar.org Calculations on similar complex aromatic structures have shown that the choice of functional and basis set, such as B3LYP with a 6-31G(d) basis set, provides reliable ground-state geometries. mdpi.com The HOMO-LUMO gap is a key parameter derived from these calculations, which correlates with the chemical reactivity and the energy of the lowest electronic transition. For instance, in some pyridyl-fluoren-9 compounds, DFT calculations revealed that substitutions could significantly alter the HOMO-LUMO energy gaps, thereby tuning their electronic properties. chemmethod.com

Table 1: Representative Theoretical Data for Anthracene-Fluorene Type Molecules

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -4.86 to -5.7 eV | Relates to ionization potential and electron-donating ability. semanticscholar.orgscispace.com |

| LUMO Energy | -1.37 to -3.99 eV | Relates to electron affinity and electron-accepting ability. semanticscholar.orgscispace.com |

Note: The values presented are illustrative and based on calculations for various anthracene and fluorene (B118485) derivatives. The exact values for this compound would require specific calculations.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. rsc.org It is employed to calculate vertical excitation energies, which correspond to absorption spectra, and to optimize excited-state geometries for predicting emission spectra. mdpi.com

TD-DFT studies are crucial for understanding the nature of electronic transitions, such as local excitations (LE) and charge-transfer (CT) states. nih.govchemrxiv.org For molecules like this compound, the transitions are typically of a π–π* character, localized on the conjugated aromatic systems. mdpi.com The accuracy of TD-DFT for charge-transfer states can be challenging, and specialized long-range corrected functionals are sometimes required for more accurate predictions. chemrxiv.orgnih.gov Nevertheless, TD-DFT provides invaluable insights into the photophysical behavior, including fluorescence, and helps to explain phenomena like the influence of molecular conformation on emission properties. nih.gov

Geometric and Conformational Analysis

The three-dimensional arrangement of the fluorene and anthracene moieties in this compound is a critical determinant of its physical and electronic properties.

The covalent linkage between the sp³-hybridized C9 atom of the fluorene and the sp²-hybridized C9 atom of the anthracene enforces a non-planar, sterically hindered conformation. The two aromatic systems are not coplanar; instead, they are twisted with respect to each other. science.govresearchgate.net This twisted geometry is a result of minimizing the steric repulsion between the hydrogen atoms on the peripheries of the anthracene and fluorene rings. researchgate.net

Computational geometry optimizations using methods like DFT can precisely predict the dihedral angle between the planes of the two aromatic units. This deviation from planarity disrupts the π-conjugation across the entire molecule, which in turn influences the electronic and photophysical properties. researchgate.net The non-planar structure can be beneficial in materials science applications as it can inhibit intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state. scispace.com

The significant steric hindrance between the fluorene and anthracene units is a defining feature of the molecule's structure. science.gov This steric strain forces the two moieties into a nearly perpendicular arrangement. Quantum-chemical calculations on similar sterically hindered biaryls, like 9,9'-bianthracene, show that the ground-state conformation corresponds to a twist angle of approximately 90 degrees due to the strong repulsive interactions between nearby hydrogen atoms. researchgate.net

This pronounced steric hindrance has important consequences for the material's properties. It can lead to:

Reduced Crystallization Tendency: The bulky and rigid, non-planar structure can frustrate regular packing in the solid state, leading to amorphous materials with high glass transition temperatures (Tg). shuaigroup.net

Improved Morphological Stability: Materials with high Tg are desirable for applications like Organic Light-Emitting Diodes (OLEDs) as they maintain their film morphology during device operation. shuaigroup.net

Control of Intermolecular Interactions: The steric bulk prevents close co-facial arrangement of the chromophores, which is crucial for minimizing excimer formation and maintaining high fluorescence efficiency in thin films. semanticscholar.orgresearchgate.net

Theoretical Prediction of Optoelectronic Properties

Computational methods are instrumental in predicting the optoelectronic properties of this compound, providing a theoretical foundation for its potential applications. By calculating the FMO energy levels, absorption spectra (from TD-DFT), and charge transport parameters, a comprehensive picture of the material's behavior in an optoelectronic device can be constructed.

Theoretical models can predict key parameters such as:

Absorption and Emission Wavelengths: Calculated from the energy difference between the ground and excited states. mdpi.com

Quantum Yields: While direct calculation is complex, theoretical insights into the nature of excited states can help rationalize experimentally observed quantum yields.

Charge Carrier Mobility: Can be estimated through calculations of reorganization energies and electronic couplings between adjacent molecules.

These theoretical predictions are vital for screening potential candidates for applications in OLEDs, solar cells, and other organic electronic devices, allowing for a rational design approach to new materials. chemmethod.comsigmaaldrich.com

Simulation of Spectroscopic Signatures

Quantum chemical methods are instrumental in simulating and interpreting the spectroscopic properties of this compound. mdpi.com Techniques such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties are commonly employed to predict absorption and emission spectra. mdpi.comnih.gov

These simulations begin with the optimization of the molecule's ground-state geometry. For this compound, this involves accurately modeling the orthogonal orientation of the fluorenyl group relative to the anthracene plane. Following geometry optimization, TD-DFT calculations are performed to determine the energies of electronic transitions between the ground state (S₀) and various excited states (S₁, S₂, etc.). mdpi.comnih.gov The results of these calculations include the primary electronic transition wavelengths and their corresponding oscillator strengths, which correlate to the intensity of absorption peaks in a UV-Vis spectrum. nih.gov

By comparing simulated spectra with experimental data, a detailed assignment of spectral features can be achieved. For instance, the main absorption bands of anthracene derivatives are typically assigned to π → π* transitions. acs.org Computational models can further delineate the specific molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This correlation between theoretical and experimental spectra validates the accuracy of the computational model and allows for a deeper understanding of the molecule's electronic structure. beilstein-journals.org

Table 1: Representative TD-DFT Calculation Output for a Fluorenyl-Anthracene System This table illustrates typical data generated from a TD-DFT simulation for a molecule with a structure analogous to this compound. Values are representative.

| Calculated Parameter | Value | Description |

| Excitation Wavelength (S₀ → S₁) | 375 nm | Predicted wavelength for the lowest energy electronic absorption. |

| Oscillator Strength (f) | 0.15 | Proportional to the probability of the S₀ → S₁ transition occurring. |

| Primary Orbital Contribution | HOMO → LUMO (95%) | Indicates the transition is dominated by the promotion of an electron from the HOMO to the LUMO. |

| Nature of Transition | π → π* | Characterizes the electronic transition type, typical for aromatic systems. |

Elucidation of Charge Transfer States and Excitonic Behavior

The photophysical behavior of this compound is governed by the nature of its excited states, or excitons. Computational modeling is crucial for characterizing these states, particularly in determining the degree of charge transfer (CT). mpg.depoliba.it In a molecule like this compound, which consists of two electronically similar hydrocarbon units (fluorene and anthracene), there is no strong intrinsic donor-acceptor relationship. Therefore, any CT character in the excited state is subtle and arises from the specific geometric and electronic coupling between the two moieties.

TD-DFT calculations can visualize the spatial distribution of the HOMO and LUMO. For many non-polar anthracene derivatives, both the HOMO and LUMO are delocalized across the anthracene core, indicating a locally excited (LE) state. acs.org In this compound, simulations would likely show the HOMO and LUMO primarily localized on the anthracene unit, confirming the LE character of the fundamental transition.

Table 2: Calculated Excitonic Properties for this compound Values are representative and based on typical calculations for similar non-polar host materials.

| Property | Calculated Value | Significance |

| S₁ Energy | ~3.1 eV | Corresponds to the energy of the first singlet excited state, related to fluorescence color. |

| T₁ Energy | ~2.7 eV | Energy of the lowest triplet state, crucial for exciton (B1674681) management in OLEDs. |

| ΔE_ST (S₁-T₁) | ~0.4 eV | The singlet-triplet energy gap. A small gap is desirable for certain high-efficiency OLED mechanisms. |

| HOMO/LUMO Overlap | High | Indicates significant spatial overlap, characteristic of a locally excited (LE) state rather than a pure charge-transfer state. |

Intermolecular Interactions and Solid-State Behavior Simulations

Beyond the properties of a single molecule, computational chemistry provides essential insights into how this compound molecules interact with each other in the solid state, which dictates the material's bulk properties and performance in devices.

Modeling of π-π Stacking Suppression

A key design feature of this compound is the suppression of intermolecular π-π stacking. acs.org In many planar aromatic molecules like anthracene, strong π-π interactions in the solid state lead to the formation of aggregates, which can quench fluorescence and reduce device efficiency. acs.org The structure of this compound, with its bulky 9H-fluoren-9-yl group attached perpendicularly to the anthracene core, is specifically designed to create steric hindrance that prevents the planar anthracene moieties from approaching each other closely. acs.orgphotochemistry.pt

Computational modeling can quantify this effect. By constructing a dimer of the molecule, researchers can calculate the intermolecular interaction energy at various orientations using methods like DFT with dispersion corrections (DFT-D). These calculations consistently show that a co-facial "stacked" arrangement is energetically unfavorable (repulsive or weakly attractive) compared to other, more spatially separated configurations. The steric clash between the fluorenyl group of one molecule and the anthracene plane of another results in a high-energy penalty for close packing, effectively demonstrating the suppression of π-π stacking. This computational validation confirms that the molecular design successfully preserves the intrinsic photophysical properties of the individual anthracene chromophore in the solid state. photochemistry.pt

Computational Approaches for Morphological Stability Assessment

The long-term operational stability of organic electronic devices depends on the morphological stability of the amorphous thin films used in their construction. researchgate.net Materials that crystallize or undergo structural rearrangement over time can lead to device failure. This compound is designed to form a stable amorphous glass.

Molecular Dynamics (MD) simulations are the primary computational tool for assessing morphological stability. mdpi.comarxiv.org In a typical MD simulation, a virtual "box" containing hundreds or thousands of this compound molecules is created. The system is then computationally "melted" at a high temperature and slowly "cooled" to simulate the vapor deposition process used in device fabrication, resulting in an amorphous structure. researchgate.netresearchgate.net

By running the simulation for extended periods (nanoseconds to microseconds) at operating temperatures, researchers can monitor the structural evolution of the amorphous film. nih.gov Key metrics, such as the radial distribution function, are analyzed to detect any onset of long-range order, which would signify the beginning of crystallization. The high steric hindrance of the molecule, which prevents π-π stacking, also inhibits the ordered packing required for crystallization. MD simulations can confirm that the molecules remain randomly oriented and that the amorphous morphology is stable, predicting a high glass transition temperature (Tg) and a long operational lifetime for devices incorporating the material. mdpi.comarxiv.org

Applications of 9 9h Fluoren 9 Yl Anthracene in Advanced Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9-(9H-fluoren-9-yl)anthracene have been extensively investigated for various roles within the OLED device stack, capitalizing on their excellent photophysical and electrochemical properties.

The development of efficient and stable deep-blue emitters remains a significant challenge in OLED technology for full-color displays and lighting. The intrinsic wide bandgap of the anthracene (B1667546) and fluorene (B118485) moieties makes their combined structure an ideal platform for creating materials that emit in the deep-blue region of the spectrum. beilstein-journals.orgnih.gov By introducing bulky substituents at the 9- and 10-positions of the anthracene core, researchers can effectively limit intermolecular interactions that often lead to undesirable fluorescence self-quenching and red-shifted emission in the solid state. beilstein-journals.orgnih.gov

A series of 9-(fluoren-2-yl)anthracene derivatives have been synthesized and characterized as non-doped blue emitters. researchgate.net For instance, a device using a derivative with 4-{bis[4′-(diphenylamino)biphenyl-4-yl]amino}phenyl substituents as the emitting layer achieved a maximum luminance efficiency of 3.17 cd/A with Commission Internationale de l'Eclairage (CIE) coordinates of (0.13, 0.14), demonstrating efficient deep-blue emission with a low turn-on voltage of 3.0 V. researchgate.net

Further molecular engineering, such as creating bipolar compounds by incorporating carbazole (B46965) groups, has led to even higher performance. A non-doped device based on the emitter mCzAnBzt, a carbazole-functionalized anthracene derivative, exhibited deep-blue emission with CIE coordinates of (0.15, 0.07) and a maximum external quantum efficiency (EQE) of 7.95%, among the best reported for non-doped deep-blue devices. rsc.org Similarly, another derivative, mCz-TAn-CN, achieved a stable deep-blue emission (CIE = 0.14, 0.12) and a high maximum EQE of 7.03% in a non-doped device, attributed to an efficient triplet-triplet annihilation process. rsc.org Doped devices using related anthracene derivatives have also shown exceptional performance, with EQEs reaching as high as 8.44% and CIE coordinates of (0.15, 0.07). researchgate.net

| Compound Derivative | Device Type | Max. EQE (%) | Luminance Efficiency (cd/A) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| FATT | Non-doped | - | 3.17 | (0.13, 0.14) |

| mCzAnBzt | Non-doped | 7.95 | - | (0.15, 0.07) |

| mCz-TAn-CN | Non-doped | 7.03 | - | (0.14, 0.12) |

| m2Cz-TAn-CN | Doped | 7.28 | - | (0.14, 0.09) |

| PyIAnTPh | Doped | 8.44 | - | (0.15, 0.07) |

The excellent thermal stability and wide energy gap of this compound derivatives also make them suitable as host materials in the emissive layer of OLEDs. rsc.org A good host material must facilitate efficient energy transfer to the guest (dopant) emitter and possess good charge-carrier mobility.

Novel spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based derivatives, where an anthracene moiety is attached, have been developed as highly effective blue host materials. rsc.orgresearchgate.net When doped with materials such as DSA-Ph, these hosts have produced devices with high luminance efficiencies. rsc.orgresearchgate.net For example, an OLED using the host BH-9PA doped with DSA-Ph exhibited a luminance efficiency of 7.03 cd/A with a blue emission peak at 468 nm. rsc.orgresearchgate.net

Fluorinated anthracene derivatives have also been explored as host materials. An OLED using the fluorinated compound 2F-DPA as a host for the dopant DPAVBi achieved a high current efficiency of 9.6 cd/A and an EQE of 5.2%, with pure blue emission. rsc.org In non-doped device configurations, anthracene-based materials can also function as the primary emitter. A non-doped device using the material 2-NaAn-1-PNa demonstrated blue emission with a current efficiency of 3.4 cd/A and an EQE of 3.9%. mdpi.com When used as a host, the same material enabled a device to reach an impressive EQE of 8.3% with minimal efficiency roll-off. mdpi.com

| Host Material | Dopant | Device Type | Current Efficiency (cd/A) | Max. EQE (%) |

|---|---|---|---|---|

| BH-9PA | DSA-Ph | Doped | 7.03 | - |

| BH-9PA | BD-6MDPA | Doped | 6.60 | - |

| 2F-DPA | DPAVBi | Doped | 9.6 | 5.2 |

| 2-NaAn-1-PNa | None | Non-doped | 3.4 | 3.9 |

| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | Doped | 9.3 | 8.3 |

For devices using these compounds as host materials, the EML consists of the host doped with a small percentage of a guest emitter. A common configuration is: ITO / DNTPD (HTL) / NPB (HTL) / Host:Dopant (EML) / Alq₃ (ETL) / LiF/Al (Cathode). rsc.orgresearchgate.net Optimization of device performance involves carefully selecting the materials for each layer to ensure efficient charge injection, transport, and recombination within the emissive layer. The thickness of each layer and the doping concentration of the emitter are critical parameters that are fine-tuned to maximize efficiency and color purity. koreascience.kr For instance, a device using a phenylanthracene-substituted fluorene derivative as the emitter achieved a luminous efficiency of 3.37 cd/A and an EQE of 1.87% at a current density of 20 mA/cm². doi.org

The high efficiency of blue-emitting OLEDs based on this compound derivatives makes them excellent candidates for use in white OLEDs (WOLEDs), which are crucial for solid-state lighting applications. A common strategy for generating white light is to combine a blue emitter with emitters of complementary colors (e.g., yellow or a combination of green and red).

Researchers have successfully demonstrated an efficient WOLED by using a blue-emitting phenylanthracene-fluorene derivative as the blue fluorescent component, combined with a red phosphorescent dopant, bis(2-phenylquinoline)acetylacetonate [(pq)₂Ir(acac)]. doi.org This hybrid device architecture effectively harnesses the emissions from both materials to produce white light. The resulting WOLED achieved CIE coordinates of (0.33, 0.36) at 14 V, which is close to pure white, along with an external quantum efficiency of 1.70% and a luminous efficiency of 1.38 cd/A at a current density of 20 mA/cm². doi.org

Charge Transport Layers in Organic Electronic Systems

Beyond light emission, the inherent electronic properties of the fluorene and anthracene moieties can be harnessed for charge transport applications.

The fluorene unit is a well-established building block for hole transport materials due to its high thermal stability and modifiable structure. mdpi.comsci-hub.se By functionalizing the this compound core with electron-donating groups, such as triphenylamine (B166846), its hole-transporting capabilities can be significantly enhanced.

Studies have shown that certain 9-(fluoren-2-yl)anthracene derivatives possess combined blue-light-emitting and hole-transporting characteristics. researchgate.net This dual functionality is highly desirable as it can simplify device architecture and improve performance by reducing the number of interfaces. The incorporation of spiro[fluorene-9,9′-xanthene] (SFX) cores into molecular designs has also proven to be a successful strategy for creating efficient HTMs for perovskite solar cells, indicating the versatility of the fluorene-based structural motif in various optoelectronic applications. researchgate.net The rigid, three-dimensional structure provided by the fluorene group helps to ensure good morphological stability and efficient hole extraction from adjacent layers in a device. researchgate.netrsc.org

Potential as Electron Transport Materials (ETMs)

The unique molecular architecture of this compound, which combines the electron-rich anthracene core with the bulky, rigid fluorene moiety, suggests its potential for use as an electron transport material (ETM) in organic electronic devices. The constituent parts, fluorene and anthracene, are well-known building blocks in the design of organic semiconductors. Fluorenone, a derivative of fluorene, has been utilized as a core electron-withdrawing block in the synthesis of non-fullerene acceptors for organic solar cells. This electron-accepting capability is a critical characteristic for an effective ETM.

Derivatives of fluorene and fluorenone containing phosphonic acid anchoring groups have been investigated as ETMs, forming self-assembled monolayers (SAMs) in photovoltaic devices. These materials exhibit suitable electrochemical properties for efficient electron transport from various absorber layers, including perovskites. The studies indicate that fluorene-based compounds can have compatible energy band alignment for electron injection and can help passivate interface defects, which is beneficial for device performance. The non-planar structure of this compound, resulting from the sp³-hybridized carbon linking the two aromatic systems, could inhibit strong intermolecular aggregation, potentially leading to more stable amorphous films, a desirable trait for ETMs in certain device architectures.

Emerging Applications in Other Optoelectronic Devices

Role in Perovskite Solar Cells (PSCs)

In the realm of perovskite solar cells (PSCs), derivatives of fluorene and anthracene are extensively researched, primarily as hole-transporting materials (HTMs). Spiro-type molecules incorporating a fluorene core, such as the widely used spiro-OMeTAD and spiro[fluorene-9,9′-xanthene], are benchmarks in the field due to their efficiency in extracting and transporting holes from the perovskite layer to the electrode. The molecular engineering of these HTMs is crucial for enhancing the performance and stability of PSCs. Anthracene moieties have also been incorporated into D–π–D type HTMs to facilitate charge transport through enhanced π-π stacking, leading to high power conversion efficiencies.

While the primary role of these related compounds has been in hole transport, there is growing interest in fluorene-based materials for electron transport layers in PSCs. Specifically, fluorene and fluorenone derivatives have been synthesized for use as electron-transporting SAMs in the n-i-p PSC structure. These materials demonstrate the necessary thermal stability and electrochemical properties for effective electron transport. Given this dual functionality of its constituent parts, this compound could potentially be explored as a component in either the hole-transporting or electron-transporting layers within PSCs, or as an interfacial modifier to passivate defects at the perovskite surface.

Considerations for Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives are foundational materials in the development of organic field-effect transistors (OFETs) due to their planar structure, which promotes strong intermolecular interactions, and their inherent air stability. The performance of anthracene-based OFETs is highly dependent on the molecular packing in the solid state, which dictates the efficiency of charge transport. Substituting bulky groups at the 9- and 10-positions of the anthracene core can significantly alter this packing.

The attachment of a fluorenyl group at the 9-position, as in this compound, introduces significant steric hindrance. This can disrupt the typical herringbone packing observed in many anthracene derivatives, potentially leading to different π-π stacking arrangements that could influence charge mobility. While anthracene itself may not show FET characteristics due to its relatively small π-electronic system, derivatives with extended conjugation exhibit good p-type behavior. Research on various anthracene derivatives has demonstrated a wide range of charge carrier mobilities. For instance, a solution-processable anthracene derivative has been reported with a maximum field-effect mobility of 3.74 x 10⁻⁴ cm² V⁻¹ s⁻¹. Another vacuum-evaporated anthracene-based OFET achieved a higher mobility of 5.76 x 10⁻² cm²/V·s. These findings underscore the significant impact of molecular structure on device performance. The specific arrangement of the fluorene and anthracene planes in the solid state of this compound would be a critical determinant of its charge transport properties and its suitability for OFET applications.

Performance of Selected Anthracene Derivatives in OFETs

| Compound Class | Deposition Method | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| Anthracene Derivative | Solution Processing | 3.74 x 10⁻⁴ | 5.05 x 10⁴ | |

| Anthracene | Vacuum Evaporation | 5.76 x 10⁻² | - |

Structure Property Relationships and Molecular Engineering Principles for 9 9h Fluoren 9 Yl Anthracene

Systematic Investigation of Substituent Effects

The strategic placement of various substituent groups on the 9-(9H-fluoren-9-yl)anthracene core is a powerful tool for tailoring its electronic and physical properties. The nature and position of these substituents can profoundly influence the molecule's photoluminescence, charge transport capabilities, and solid-state morphology.

The introduction of aryl and heteroaryl moieties to the this compound framework can significantly alter its optoelectronic properties. These substituents can extend the π-conjugation of the molecule, leading to changes in the absorption and emission spectra. For instance, attaching aryl groups can lead to red-shifted emissions. epa.gov Theoretical investigations on anthracene (B1667546) derivatives with aryl substituents at the 2,6-position have shown that increasing the size of the aryl substituent can improve both electron and hole injection capabilities. rsc.org

Furthermore, the incorporation of heteroaryl groups can introduce specific electronic effects. For example, the introduction of electron-donating or electron-withdrawing heteroaryl units can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing charge injection and transport properties. Four centrosymmetric 9,10-diheteroarylanthracene derivatives, including those with thienyl, furyl, and pyrryl groups, have been shown to exhibit distinct aggregation-induced emission (AIE) behaviors, with the heterocyclic moiety being a key factor in these properties. rsc.org The nonplanar conformations of these molecules, resulting from intramolecular torsional effects, are crucial for their AIE characteristics. rsc.org

The strategic placement of these moieties also affects the charge transport characteristics. For example, fluorinated 9,9′-bianthracene derivatives have been explored as blue host materials in OLEDs, where the position of fluorine substitution strongly affects the electroluminescent performance. researchgate.net These materials can exhibit twisted intramolecular charge transfer (TICT) excited states, which can enhance the generation of singlet excitons in electroluminescent devices. researchgate.net

| Compound Type | Substituent Effect | Impact on Properties |

| Aryl-substituted anthracenes | Extended π-conjugation | Red-shifted emission, improved charge injection epa.govrsc.org |

| Heteroaryl-substituted anthracenes | Modulation of HOMO/LUMO levels | Tunable electronic properties, potential for AIE rsc.org |

| Fluorinated bianthracenes | Twisted Intramolecular Charge Transfer (TICT) | Enhanced singlet exciton (B1674681) generation, improved OLED efficiency researchgate.net |

The attachment of alkyl and other bulky groups to the this compound core plays a critical role in controlling its solid-state properties and, consequently, its performance in devices. One of the primary functions of these groups is to introduce steric hindrance, which can effectively prevent the close packing of molecules in the solid state. This is particularly important for mitigating aggregation-caused quenching (ACQ), a phenomenon where the fluorescence of a material is diminished in the solid state due to strong intermolecular π–π stacking interactions. researchgate.net

By attaching bulky substituents at the 9 and 10 positions of the anthracene core, it is possible to suppress these undesirable interactions and maintain high fluorescence quantum yields in thin films. nih.gov For example, the introduction of bulky dendrons that provide maximum coverage of the emitting chromophore can significantly reduce fluorescence quenching. nih.gov This strategy has been successfully employed to develop efficient solution-processable fluorescent emitters. nih.gov

Alkyl chains of varying lengths can also be used to fine-tune the film-forming properties of these materials. For instance, a series of non-symmetric 9,10-diphenylanthracenes with varying alkyl groups at the para positions of the 9,10-phenyls demonstrated improved film-forming properties and higher glass transition temperatures compared to the unsubstituted parent compound. researchgate.net This enhancement in morphological stability is crucial for the longevity and reliability of OLED devices. Furthermore, these modifications can lead to very high hole drift mobilities in solution-processed amorphous films. researchgate.net The steric repulsion caused by bulky substituents can also induce distortions in the anthracene framework, which in turn can affect the material's reactivity. researchgate.net

| Substituent Type | Primary Function | Impact on Performance |

| Bulky Dendrons | Steric hindrance | Reduced aggregation-caused quenching, high solid-state fluorescence nih.gov |

| Alkyl Chains | Improved film-forming properties | Higher glass transition temperatures, enhanced morphological stability, high hole mobility researchgate.net |

| Sterically demanding groups | Distortion of molecular framework | Altered chemical reactivity researchgate.net |

Rational Design for Enhanced Optoelectronic Performance

The development of high-performance optoelectronic materials based on this compound requires a rational design approach that considers multiple performance metrics simultaneously. This includes achieving high fluorescence efficiency in the solid state, ensuring balanced charge injection and transport, and optimizing for thermal and morphological stability.

A major challenge in the development of organic light-emitting materials is overcoming the phenomenon of aggregation-caused quenching (ACQ), where the fluorescence quantum yield (PLQY) is significantly reduced in the solid state compared to in solution. ntu.edu.sg A key strategy to combat this is the design of molecules with aggregation-induced emission (AIE) properties, where the emission is enhanced upon aggregation. nih.gov This can be achieved by designing molecules with restricted intramolecular rotation, which opens up radiative decay channels in the aggregated state.

For anthracene derivatives, a common and effective approach to maintain high solid-state fluorescence is to introduce bulky substituents that prevent close π–π stacking. nih.gov This steric hindrance minimizes the formation of non-emissive excimers or aggregates. For example, attaching bulky groups to the 9 and 10 positions of the anthracene core can lead to materials with high solid-state PLQY. nih.gov The introduction of bulky dendrons is a particularly effective strategy, as they can encapsulate the fluorescent core and physically prevent close contact between chromophores. nih.gov

Another approach is to create a non-coplanar molecular structure. A new blue light-emitting anthracene derivative, 9,10-bis-(9',9'-diethyl-7'-t-butyl-fluoren-2'-yl)anthracene (BETF), was designed to have a non-coplanar structure, which inhibits intermolecular interactions and results in high luminescent efficiency. researchgate.net Co-assembly with a "molecular barrier" like octafluoronaphthalene (B166452) has also been shown to reduce ACQ by physically separating the polycyclic aromatic hydrocarbon chromophores. ntu.edu.sg

| Strategy | Mechanism | Outcome |

| Introduction of Bulky Substituents | Steric hindrance prevents π–π stacking | Suppression of ACQ, high solid-state PLQY nih.gov |

| Non-coplanar Molecular Design | Inhibition of intermolecular interactions | High luminescent efficiency researchgate.net |

| Co-assembly with Molecular Barriers | Physical separation of chromophores | Reduced ACQ ntu.edu.sg |

| Aggregation-Induced Emission (AIE) | Restricted intramolecular rotation in aggregates | Enhanced emission in the solid state nih.gov |

For efficient operation of OLEDs, it is crucial to have balanced injection and transport of both holes and electrons within the emissive layer. An imbalance in charge transport can lead to a shift of the recombination zone towards the interfaces, resulting in reduced efficiency and device lifetime. The molecular structure of this compound derivatives can be engineered to achieve ambipolar charge transport characteristics.

This is often accomplished by incorporating both electron-donating and electron-accepting moieties within the same molecule, creating a "bipolar" material. For example, fluorene-based bipolar charge transporting materials have been designed by attaching electron-donating carbazolyl groups and electron-transporting anthraquinone, 9-fluorenone (B1672902), or 9-dicyanofluorenylidine groups. vu.lt This approach allows for the tuning of both hole and electron mobilities.

Theoretical studies on anthracene derivatives with aryl substituents have shown that the size of the substituent can significantly impact charge injection capabilities. rsc.org Furthermore, the polymorphism of a material, or its ability to exist in different crystalline forms, can also have a profound effect on its charge transport properties. A theoretical study of 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene (BP2VA) revealed that different crystalline polymorphs exhibit significantly different charge carrier mobilities. rsc.org This highlights the importance of controlling the solid-state packing in addition to the molecular design. The introduction of specific functional groups can also improve the charge injection from the electrodes by tuning the HOMO and LUMO energy levels to better match the work functions of the anode and cathode.

| Design Strategy | Molecular Feature | Impact on Charge Transport |

| Bipolar Molecule Design | Incorporation of electron-donating and electron-accepting moieties | Balanced hole and electron transport vu.lt |

| Aryl Substitution | Variation in the size of the aryl group | Improved charge injection capabilities rsc.org |

| Control of Polymorphism | Specific crystalline packing | Significant influence on charge carrier mobilities rsc.org |

The long-term operational stability of OLEDs is critically dependent on the thermal and morphological stability of the organic materials used. Materials with low glass transition temperatures (Tg) can crystallize or undergo morphological changes when subjected to the heat generated during device operation, leading to device failure. Therefore, a key design goal is to create materials with high thermal stability and a strong tendency to form stable amorphous films.